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Compound of Interest

Compound Name: 5-Bromo-2-nitropyridin-3-OL

Cat. No.: B586276

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-nitropyridin-
3-ol

Abstract

5-Bromo-2-nitropyridin-3-ol (CAS: 691872-15-8; Molecular Formula: CsHsBrN20s) is a
substituted pyridine derivative of interest in synthetic chemistry and drug development. Its utility
as a building block necessitates a robust and unambiguous method for structural confirmation
and purity assessment. As experimental spectroscopic data for this specific molecule is not
widely published, this guide provides a comprehensive, predictive analysis of its expected
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The
predictions herein are grounded in fundamental spectroscopic principles and data from
structurally related analogues, offering a reliable framework for researchers engaged in the
synthesis and characterization of this compound.

Introduction and Molecular Structure

The structural elucidation of a novel or sparsely documented compound is a cornerstone of
chemical research. Spectroscopic techniques provide a non-destructive means to probe the
molecular architecture, offering insights into the electronic environment of atoms, the nature of
chemical bonds, and the overall molecular connectivity and mass.

5-Bromo-2-nitropyridin-3-ol is a polysubstituted pyridine ring featuring a confluence of
electron-withdrawing and electron-donating groups. These substituents create a distinct
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electronic landscape, which is reflected in its spectroscopic signatures.

e Nitro Group (-NO32): Strongly electron-withdrawing via both resonance and inductive effects.
e Bromo Group (-Br): Electronegative and inductively electron-withdrawing.

o Hydroxyl Group (-OH): Electron-donating via resonance but inductively electron-withdrawing.

This guide will systematically predict the spectroscopic fingerprint of this molecule, providing
researchers with the necessary data to confirm its identity.

Table 1: Chemical Identifiers for 5-Bromo-2-nitropyridin-

3-0l
Property Value Source
IUPAC Name 5-bromo-2-nitropyridin-3-ol [1]
CAS Number 691872-15-8 [1]
Molecular Formula CsH3BrN20s3 [1]
Molecular Weight 218.99 g/mol [1]
_ C1=C(C=NC(=C10)--INVALID-
Canonical SMILES [1]

LINK--[O-])Br

Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.
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5-Bromo-2-nitropyridin-3-ol Structure
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Caption: Structure of 5-Bromo-2-nitropyridin-3-ol with atom numbering.
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Predicted 'H NMR Spectrum (400 MHz, DMSO-de)

The pyridine ring contains two aromatic protons at the C4 and C6 positions. Their chemical
shifts are dictated by the electronic effects of the surrounding substituents. The acidic hydroxyl

proton is also observable.

e H6 Proton: This proton is positioned ortho to the ring nitrogen and para to the strongly
electron-withdrawing nitro group. This combination results in significant deshielding, pushing
its resonance far downfield. It is expected to appear as a sharp singlet or a narrow doublet
due to a small four-bond (*J) coupling to H4.

e H4 Proton: This proton is ortho to both the bromine atom and the hydroxyl group. It will also
be deshielded, but likely less so than H6. It is expected to appear as a sharp singlet or a
narrow doublet (4J coupling to H6).

o OH Proton: The hydroxyl proton is acidic and its chemical shift is highly dependent on
solvent, concentration, and temperature. It will appear as a broad singlet and will exchange
with D20, causing its signal to disappear. This exchange experiment is a definitive diagnostic
test.

Table 2: Predicted *H NMR Chemical Shifts and
Couplings

. Predicted Coupling
Assigned . . s -
Chemical Shift  Multiplicity Constant (J, Rationale
Proton
(3, ppm) Hz)

Deshielded by
H6 8.2-85 s (or d) 4J<2 adjacent N and
para -NO2 group.

Deshielded by
H4 78-8.1 s (or d) 4J<2 ortho -Br and -
OH groups.

Acidic phenolic
proton,

3-OH 10.0-12.0 brs -
exchangeable

with D20.
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Predicted **C NMR Spectrum (101 MHz, DMSO-ds)

The 13C NMR spectrum will show five distinct signals for the aromatic carbons, as symmetry is
broken by the substitution pattern. The chemical shifts are predicted based on the additive
effects of the substituents.

e C3 (C-OH) and C2 (C-NO2): These carbons, directly bonded to the highly electronegative
oxygen and electron-withdrawing nitro group respectively, are expected to be the most
deshielded and appear furthest downfield.

e C5 (C-Br): The carbon bearing the bromine atom will appear at a lower chemical shift
compared to the other substituted carbons, a known effect of bromine in aromatic systems.

e C6 and C4 (C-H): These protonated carbons will appear at higher field (more shielded) than
the substituted carbons. C6 is expected to be further downfield than C4 due to its proximity
to the ring nitrogen.

. 1 13
. Predicted Chemical Shift .
Assigned Carbon Rationale
(5, ppm)
Attached to -OH group,
C3 155 - 160 )
strongly deshielded.
Attached to -NO:z group,
C2 148 - 153 ,
strongly deshielded.
Protonated carbon adjacent to
Ccé 140 - 145
N.
Protonated carbon influenced
C4 125-130
by ortho -Br and -OH.
C5 115-120 Attached to -Br atom.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation at specific vibrational frequencies.
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ble 4: licted CI i | : |

] . Predicted . .
Vibrational Mode Intensity Functional Group
Frequency (cm™?)

O-H Stretch 3500 - 3200 Strong, Broad Hydroxyl (-OH)
Aromatic C-H Stretch 3100 - 3000 Medium Pyridine C-H
Asymmetric NO2 )
1560 - 1520 Strong Nitro (-NOz2)
Stretch
Aromatic C=C/C=N ) o )
1600 - 1450 Medium-Strong Pyridine Ring
Stretch
Symmetric NO2 )
1355 - 1335 Strong Nitro (-NOz2)
Stretch
C-O Stretch 1250 - 1180 Strong Phenolic C-O
C-Br Stretch 700 - 550 Medium Carbon-Bromine

The IR spectrum is expected to be dominated by strong, sharp peaks for the nitro group and a
prominent broad absorption for the hydroxyl group.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information from the
fragmentation pattern of the molecule.

» Molecular lon Peak: The most critical feature will be the presence of a pair of molecular ion
peaks, [M]* and [M+2]*, of nearly equal intensity. This is the characteristic isotopic signature
of a molecule containing one bromine atom (7°Br and 81Br isotopes have natural abundances
of ~50.7% and ~49.3%, respectively). The predicted m/z values are approximately 218 and
220.

o Fragmentation: The molecule is expected to fragment through characteristic losses of its
substituent groups.
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Caption: Predicted major fragmentation pathway for 5-Bromo-2-nitropyridin-3-ol.

Table 5: Predicted Key Mass Spectrometry Fragments

m/z (for 7°Br/®'Br) Loss Fragment Formula

218/ 220 - [CsHsBrN20s]* (Molecular lon)
172 /174 -NO:2 [CsH3Bro)*+

144 / 146 -NO2, -CO [CaH3BI]*

139 -Br [CsH3N203]*

Experimental Protocols

To acquire high-quality data for comparison against these predictions, the following self-
validating protocols are recommended.

NMR Data Acquisition (*H, **C, and 2D)

o Sample Preparation: Accurately weigh 5-10 mg of the dried compound and dissolve in ~0.6
mL of a suitable deuterated solvent (e.g., DMSO-ds to observe the acidic proton, or CDCIs).
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Transfer the solution to a clean, dry 5 mm NMR tube.

o Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium
signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field
homogeneity, aiming for a narrow and symmetrical peak shape on a reference proton signal.

e 1H NMR Acquisition: Acquire a standard 1D proton spectrum using a 90° pulse. Ensure the
spectral width covers the expected range (e.g., 0-13 ppm). Use a relaxation delay (d1) of at
least 2 seconds and acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good
signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C spectrum. Set the spectral width to
cover the expected range (e.g., 0-170 ppm). A longer acquisition time and more scans will be
required due to the low natural abundance of 13C.

e D20 Exchange: To confirm the -OH proton, add one drop of D20 to the NMR tube, shake
gently, and re-acquire the *H NMR spectrum. The broad singlet corresponding to the
hydroxyl proton should disappear or significantly diminish.

o Data Processing: Apply Fourier transformation to the acquired FIDs. Phase the spectra and
perform baseline correction. Calibrate the chemical shift scale using the residual solvent
peak (e.g., DMSO at 2.50 ppm for *H and 39.52 ppm for 13C).

FT-IR Data Acquisition (ATR)

e Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically
diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.qg.,
isopropanol) and allowing it to dry completely.

e Background Scan: Record a background spectrum of the empty ATR setup. This is crucial as
it will be automatically subtracted from the sample spectrum to remove contributions from
atmospheric CO2 and Hz0.

o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal,
ensuring complete coverage of the crystal surface.
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» Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the
sample and the crystal. Acquire the spectrum, typically co-adding 16 or 32 scans at a
resolution of 4 cm~1 over the range of 4000-400 cm™1,

o Cleaning: After analysis, clean the ATR crystal thoroughly to prevent cross-contamination.

Mass Spectrometry Data Acquisition (ESI-MS)

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of
1-10 pg/mL with the mobile phase.

 Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution
appropriate for the desired mass range to ensure high mass accuracy.

o Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source at a
low flow rate (e.g., 5-10 pL/min). Acquire spectra in both positive and negative ion modes to
determine which provides better sensitivity. Optimize source parameters (e.g., capillary
voltage, cone voltage, gas flow) to maximize the signal of the molecular ion.

e Tandem MS (MS/MS): To confirm fragmentation patterns, perform an MS/MS experiment.
Select the isotopic peaks of the molecular ion (e.g., m/z 218 or 220) as the precursor ion and
apply collision-induced dissociation (CID) to generate fragment ions.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of 5-
Bromo-2-nitropyridin-3-ol. The predicted NMR, IR, and MS data serve as a benchmark for
researchers to verify the structure and purity of this compound. By following the outlined
experimental protocols, scientists can confidently acquire high-quality data and use the
interpretations provided here to accelerate their research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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